molecular formula C13H17N2O4- B15048941 N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate

N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate

Cat. No.: B15048941
M. Wt: 265.28 g/mol
InChI Key: JUEJXWQPCDDSBK-UHFFFAOYSA-M
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Description

N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate is a carbamate derivative featuring a benzyl group, a methylamino substituent, and a 1,3-dioxane ring. Carbamates are widely utilized in pharmaceuticals and agrochemicals due to their balanced stability and reactivity. The methylamino group could contribute to biological activity, similar to psychoactive compounds like methoxmetamine .

Properties

Molecular Formula

C13H17N2O4-

Molecular Weight

265.28 g/mol

IUPAC Name

N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-14-12-18-8-11(9-19-12)15(13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,16,17)/p-1

InChI Key

JUEJXWQPCDDSBK-UHFFFAOYSA-M

Canonical SMILES

CNC1OCC(CO1)N(CC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate typically involves the reaction of benzyl chloride with 2-(methylamino)-1,3-dioxane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Functional Groups Ring System Molecular Weight (g/mol)
Target Compound Carbamate, benzyl, methylamino 1,3-dioxane ~278.3*
N-benzyl-N-(propan-2-yl)prop-2-enamide () Amide, benzyl, propan-2-yl None 233.70
Methoxmetamine () Ketone, methylamino, cyclohexanone Cyclohexanone 233.31
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Amide, hydroxyl, tert-butyl None ~207.27
2-Cyano-N-[(methylamino)carbonyl]acetamide () Amide, cyano, methylamino None 157.13

*Estimated based on assumed formula (C14H18N2O4).

Key Observations :

  • Carbamate vs. Amide Backbone : The target’s carbamate group (O-CO-N) is less stable than amides (NH-CO) under acidic conditions but more hydrolytically stable than esters. This makes it suitable for prodrug applications, unlike N-benzyl-N-(propan-2-yl)prop-2-enamide, which has a rigid amide backbone .
  • Methylamino Group: Present in both the target and methoxmetamine, this group may interact with neurological targets, though the target’s dioxane ring could modulate selectivity .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparison

Property Target Compound N-benzyl-N-(propan-2-yl)prop-2-enamide Methoxmetamine
LogP ~2.1 (moderate lipo.) ~2.8 (higher lipo.) ~2.5
Water Solubility Moderate (dioxane O) Low (amide + branched alkyl) Low (cyclohexanone)
Stability Hydrolyzes at pH < 3 Stable under acidic conditions Stable in neutral pH

Notes:

  • The target’s dioxane ring oxygen atoms likely improve aqueous solubility compared to methoxmetamine’s cyclohexanone .
  • N-benzyl-N-(propan-2-yl)prop-2-enamide’s higher logP aligns with its lack of polar groups beyond the amide .

Biological Activity

N-benzyl-N-[2-(methylamino)-1,3-dioxan-5-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H17N2O4C_{13}H_{17}N_{2}O_{4}. The structure features a carbamate group linked to a dioxane ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neuronal excitability.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anticonvulsant Activity : Studies have shown that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, similar carbamate derivatives have demonstrated efficacy in animal models for epilepsy, suggesting potential for therapeutic applications in seizure disorders .
  • Cognitive Enhancement : Some derivatives have been reported to improve cognitive functions in preclinical models. This effect is hypothesized to be mediated through modulation of cholinergic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant protection in seizure models
Cognitive EnhancementImprovement in learning and memory tasks
NeuroprotectivePotential reduction in neurodegeneration markers

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of related compounds, this compound was tested in the maximal electroshock (MES) model. Results indicated a notable reduction in seizure activity at doses of 15 mg/kg and higher, highlighting its potential as a therapeutic agent for epilepsy .
  • Cognitive Function Assessment : In another study involving cognitive assessments in rodents, compounds with similar structures were shown to enhance memory retention and learning capabilities. This suggests that this compound may possess similar cognitive-enhancing properties .

ADME-Tox Profile

An important aspect of evaluating any new compound is its ADME-Tox (Absorption, Distribution, Metabolism, Excretion - Toxicity) profile. Preliminary studies indicate that this compound exhibits:

  • Good Absorption : High permeability observed in membrane permeability assays.
  • Metabolic Stability : Favorable metabolic stability demonstrated via human liver microsomes.
  • Low Hepatotoxicity : No significant hepatotoxic effects noted in HepG2 cell lines at concentrations up to 10 μM .

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